5-amino-N-methyl-1H-indole-2-carboxamide
Description
Properties
CAS No. |
1341052-34-3 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-amino-N-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C10H11N3O/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9/h2-5,13H,11H2,1H3,(H,12,14) |
InChI Key |
FJJRTVQAUFDMRH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(N1)C=CC(=C2)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Routes to the Indole-2-carboxamide Core Structure
The construction of the fundamental indole-2-carboxamide structure is typically achieved through several reliable and well-documented synthetic pathways. The most prevalent method involves the formation of an amide bond between an indole-2-carboxylic acid and a desired amine.
The initial synthesis of the indole-2-carboxylic acid core can be accomplished via methods like the Fischer indole (B1671886) synthesis, where a substituted phenylhydrazine (B124118) reacts with an α-keto acid, such as pyruvic acid, often in the presence of an acid catalyst like p-toluenesulfonic acid (pTSA). nih.govnih.gov Another approach is the Hemetsberger–Knittel synthesis, which involves the thermolysis of a methyl-2-azidocinnamate ester. nih.govacs.org
Once the indole-2-carboxylic acid is obtained, it is activated and coupled with an amine. This amide coupling is a critical step, and various reagents have been developed to facilitate this transformation with high efficiency. Common coupling systems include the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.govnih.gov Another effective coupling agent is benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.govnih.govmdpi.com The choice of coupling agent and reaction conditions can be optimized to maximize the yield of the desired amide. nih.gov
An alternative route begins with an indole-2-carbohydrazide, which can be reacted with other precursors to form more complex heterocyclic systems fused to the indole-2-carboxamide framework. scholarsresearchlibrary.com
Synthesis of 5-amino-N-methyl-1H-indole-2-carboxamide and Related Analogues
The specific synthesis of this compound, while not explicitly detailed in a single publication, can be strategically planned based on established methodologies for analogous compounds. A logical synthetic pathway would involve two key stages: the formation of a 5-amino-substituted indole-2-carboxylic acid intermediate, followed by amide coupling with methylamine (B109427).
A recognized method for introducing an amino group at the 5-position of the indole ring involves the Fischer indolization of ethyl levulinate with p-acetaminophenylhydrazone. researchgate.netresearchgate.net This process forms a protected 5-acetamidoindole derivative. Subsequent hydrolysis of the protecting acetyl group would yield the 5-aminoindole (B14826) core. An alternative approach involves starting with a 5-nitroindole-2-carboxylate ester, which can be synthesized via Fischer indolization using p-nitrophenylhydrazine. The nitro group can then be reduced to the corresponding amine, typically using a reducing agent like tin(II) chloride or through catalytic hydrogenation.
Once the key intermediate, 5-amino-1H-indole-2-carboxylic acid, is synthesized and purified, the final step is the amide bond formation with methylamine. This reaction would be carried out using the standard coupling conditions described previously, such as EDC/HOBt or BOP reagent, to yield the target compound, this compound. nih.govmdpi.com
The synthesis of related analogues follows a similar logic. By substituting methylamine with a diverse range of primary or secondary amines during the amide coupling step, a large library of N-substituted 5-amino-1H-indole-2-carboxamides can be generated. Furthermore, analogues with different substituents on the indole ring can be prepared by starting with appropriately functionalized phenylhydrazines in the initial Fischer indole synthesis. nih.govnih.gov
Table 1: Common Coupling Reagents for Indole-2-carboxamide Synthesis
| Coupling Reagent System | Base | Typical Use | Reference(s) |
| EDC·HCl, HOBt | DIPEA | General amide bond formation | nih.gov, nih.gov |
| BOP | DIPEA | Amide coupling | nih.gov, mdpi.com, nih.gov |
| EDC·HCl, DMAP | - | Alternative for amide coupling | nih.gov, nih.gov |
| DCC, DMAP | - | Used for coupling, though can produce urea (B33335) byproducts | nih.gov |
Strategies for Functional Group Transformations and Stereoselective Synthesis
Further diversification of the indole-2-carboxamide scaffold can be achieved through various functional group transformations on the pre-formed indole ring. The C3 position of the indole is particularly susceptible to electrophilic substitution.
Friedel-Crafts Acylation: This reaction can introduce an acyl group at the C3 position by reacting the indole-2-carboxylate (B1230498) ester with an acyl chloride in the presence of a Lewis acid like aluminum chloride. The resulting ketone can be subsequently reduced to an alkyl group using reagents like triethylsilane. nih.govacs.org
Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C3 position, which can then be used as a handle for further modifications, such as reduction to a hydroxymethyl group. nih.gov
Substitution on the Benzene (B151609) Ring: Modifications on the benzene portion of the indole are typically introduced by starting the synthesis with a pre-substituted phenylhydrazine. acs.orgrsc.org For instance, using a halogenated or methoxy-substituted phenylhydrazine in the Fischer indole synthesis will result in the corresponding substituted indole-2-carboxamide.
While the synthesis of specific stereoisomers is a critical aspect of modern drug discovery, detailed studies focusing on the stereoselective synthesis of this compound are not prominently featured in the reviewed literature. However, the principles of asymmetric synthesis could be applied, for instance, by using chiral auxiliaries or catalysts during key bond-forming steps to control the stereochemistry of substituents, particularly if chiral centers are introduced on the N-carboxamide side chain or at other positions of the indole core.
Development of Novel Synthetic Approaches for Indole-2-carboxamide Derivatives
Recent advances in organic synthesis have provided new tools for constructing complex molecules based on the indole-2-carboxamide framework. These novel approaches often focus on efficiency and the rapid generation of molecular diversity.
One significant area of development is the use of indole-2-carboxamide as a versatile precursor for creating more complex, fused polycyclic indole structures. rsc.orgcolab.ws This can be achieved through intramolecular or intermolecular cyclization reactions. For example, palladium-catalyzed C-H functionalization reactions have been employed to construct indolo[3,2-c]quinolinones from indole-2-carboxamide precursors. rug.nl
Multicomponent reactions (MCRs), such as the Ugi four-component reaction, represent another powerful strategy. By combining an indole-2-carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide in a single pot, highly diverse and complex structures can be assembled in a highly efficient manner. This approach, followed by a subsequent cyclization step, provides a rapid route to novel, tetracyclic indole-fused polyheterocycles. rug.nl
Characterization Techniques in Synthetic Chemistry Research
The structural elucidation and purity assessment of synthesized compounds like this compound and its analogues are confirmed using a standard suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most critical tools for determining the molecular structure. They provide detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the desired connectivity and the presence of specific functional groups. nih.govmdpi.com Advanced 2D NMR techniques like COSY, HSQC, and HMBC are used to establish correlations between different nuclei and confirm complex structural assignments. tandfonline.com
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight of the compound and confirm its elemental composition, respectively. nih.govscholarsresearchlibrary.commdpi.com
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups, such as N-H and C=O stretching vibrations characteristic of the amide and indole groups. scholarsresearchlibrary.com
Chromatographic Methods: Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of reactions, while High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the final compounds. scholarsresearchlibrary.com
Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which serves as a confirmation of its empirical formula. scholarsresearchlibrary.commdpi.com
Melting Point: The melting point is a physical property used to characterize crystalline solids and is an indicator of purity. nih.govscholarsresearchlibrary.com
Structure Activity Relationship Sar Studies of Indole 2 Carboxamides
Influence of Substituents on the Indole (B1671886) Ring System
The nature and position of substituents on the indole ring are critical determinants of the biological activity of indole-2-carboxamide derivatives. Research has shown that even minor alterations can lead to significant changes in potency and selectivity.
For instance, in the context of cannabinoid CB1 receptor allosteric modulators, halogenation at the C5 position is a common feature. nih.gov Studies comparing 5-chloro and 5-fluoro substituents found that the difference in their effects on CB1 activity was not significant, suggesting that a general electron-withdrawing group at this position is favorable. nih.gov For antitubercular activity, substitutions at the 4- and 6-positions of the indole ring with chloro, fluoro, or cyano groups were found to significantly improve metabolic stability. nih.govnih.gov The 4,6-dichloroindole derivatives, in particular, showed potent activity against Mycobacterium tuberculosis. nih.gov
The C3 position of the indole ring has also been a key site for modification. In the development of CB1 allosteric modulators, a smaller alkyl side chain at the C3 position, such as a hydrogen or methyl group, is preferred over larger groups like ethyl. nih.gov However, for other analogs, extending the alkyl side chain up to nine carbons at the C3 position could retain activity. nih.gov This highlights the target-dependent nature of SAR at this position.
The substitution pattern's impact is also linked to physicochemical properties like lipophilicity. In a series of N-(rimantadine)-indole-2-carboxamides with antitubercular activity, it was noted that lipophilicity often drives bioactivity. nih.gov However, the preference for substitution at certain positions, such as C4, can sometimes override the general trend of increasing activity with increasing lipophilicity. nih.gov
The data below summarizes the influence of indole ring substituents on the activity of various indole-2-carboxamide series.
| Target | Indole Position | Substituent | Effect on Activity | Reference Compound |
|---|---|---|---|---|
| Cannabinoid CB1 Receptor | C5 | Chloro or Fluoro | Enhances potency; determining factor is not significant between the two halogens. nih.gov | ORG27569 |
| Cannabinoid CB1 Receptor | C3 | Small alkyl (H, Me) | Preferred over larger groups (e.g., Ethyl) for enhanced potency. nih.gov | ORG27569 |
| Mycobacterium tuberculosis | C4 and C6 | Chloro, Fluoro, Cyano | Significantly improves metabolic stability and activity. nih.govnih.gov | Indole-2-carboxamide analog (1) |
| Mycobacterium tuberculosis | C5 | Methoxy | Lower activity compared to 5-chloro or 5-fluoro analogs, despite lipophilicity considerations. nih.gov | N-(rimantadine)-indole-2-carboxamides |
Impact of Carboxamide Moiety Modifications on Biological Activities
The carboxamide group at the C2 position is a cornerstone of the indole-2-carboxamide scaffold, often essential for biological activity. nih.gov Its ability to form hydrogen bonds with various enzymes and proteins is crucial for the inhibitory activity of these compounds. nih.gov Modifications to this moiety, including the N-substituent and the linker connecting it to other parts of the molecule, have profound effects on pharmacological profiles.
In the development of allosteric modulators for the CB1 receptor, the carboxamide functionality was found to be a mandatory feature. nih.govbohrium.com The linker between the amide nitrogen and an appended phenyl ring was also shown to be critical. An ethylene linker was found to be optimal, and its replacement with other linkers resulted in a total loss of activity. nih.gov
Further studies on anti-tubercular agents explored reversing the amide bond. This modification, creating a "reversed amide" analog, restored potency that was lost by other linker modifications, indicating that the spatial arrangement and hydrogen bonding capabilities of the amide are more important than its specific orientation in some contexts. acs.org However, replacing the carboxamide with a non-classical isostere like a sulfonamide led to a complete loss of potency, underscoring the unique role of the carboxamide group. acs.org
The nature of the substituent on the amide nitrogen is also a key area of SAR exploration. For anti-tubercular indole-2-carboxamides, attaching alkylated cyclohexyl rings to the amide nitrogen significantly improved activity against M. tuberculosis. nih.gov For CB1 modulators, N-phenethyl groups are common, with substitutions on the phenyl ring playing a major role in defining activity. nih.govnih.gov N-methylation of the amide can also influence potency and solubility. acs.org
The following table details the impact of modifying the carboxamide moiety on biological activity.
| Target | Modification | Observation | Reference Series |
|---|---|---|---|
| Cannabinoid CB1 Receptor | Removal of Carboxamide | Loss of stimulatory effect. bohrium.com | N-phenylethyl-1H-indole-2-carboxamides |
| Cannabinoid CB1 Receptor | Alteration of Ethylene Linker | Total loss of activity. nih.gov | 1H-indole-2-carboxamides |
| Trypanosoma cruzi | Reversed Amide Linker | Restored potency compared to other linker modifications. acs.org | 1H-indole-2-carboxamides |
| Trypanosoma cruzi | Replacement with Sulfonamide | Complete loss of potency. acs.org | 1H-indole-2-carboxamides |
| Mycobacterium tuberculosis | N-cyclohexyl substituent | Alkyl groups on the cyclohexyl ring improved Mtb activity. nih.gov | Indole-2-carboxamides |
Stereochemical and Conformational Determinants of Pharmacological Efficacy
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of indole-2-carboxamides are crucial for their interaction with biological targets. The introduction of chiral centers or conformationally restricted elements can significantly enhance potency and selectivity.
Studies on inhibitors of neurotropic alphavirus replication have highlighted the importance of conformational freedom. The introduction of methyl groups on the indole ring of certain analogs led to a substantial reduction in potency. nih.gov This was attributed to the methyl groups preventing the N-benzyl group and the 2-carboxamide (B11827560) from accessing the active conformation required for binding. nih.gov
To probe the ideal conformation, researchers have replaced flexible linkers with conformationally locked bioisosteres. For example, a flexible carboxamide linker was replaced with rigid E or Z olefins to mimic specific rotamers of the amide bond. nih.gov Such studies help to define the precise geometry required for optimal receptor or enzyme interaction. While the simple unsaturated amide retained more activity than a urea (B33335) analog, it still resulted in a nearly 10-fold loss of potency, indicating that while conformation is key, the specific electronic and hydrogen-bonding properties of the carboxamide are also vital. nih.gov
These findings underscore that pharmacological efficacy is not solely dependent on the presence of key functional groups but also on their correct spatial orientation, which allows for high-affinity binding to the target protein.
Rational Design Principles in SAR Elucidation for Target Specificity
Rational design principles are increasingly employed to guide the synthesis and optimization of indole-2-carboxamide derivatives, moving beyond traditional SAR to a more targeted approach. This involves leveraging structural information about the target protein and computational modeling to fine-tune the indoleamide scaffold for enhanced potency and selectivity. rsc.org
One key principle is the targeted modification of the scaffold to confer selectivity for a specific biological target over others. For instance, the indoleamide scaffold has been successfully modified to yield derivatives with selective antitubercular activity or selective antitumour activity against pediatric brain tumour cells. rsc.org This "fine-tuning" involves making specific substitutions that favor interaction with the target of interest while disfavoring interaction with off-target proteins.
Another rational design strategy involves creating multi-target agents, such as dual or multi-kinase inhibitors for cancer therapy. nih.gov By analyzing the binding modes of known inhibitors for different kinases like EGFR, BRAFV600E, and VEGFR-2, researchers can design hybrid molecules that incorporate the necessary pharmacophoric features to inhibit multiple targets simultaneously. nih.govmdpi.com This approach can lead to more effective anticancer agents by blocking redundant signaling pathways.
Computational docking studies are an integral part of this rational design process. By modeling how different indole-2-carboxamide analogs bind within the active site of a target protein, researchers can predict which modifications are likely to improve binding affinity. rsc.orgnih.gov For example, docking studies of antitubercular compounds into the MmpL3 active site helped to rationalize the observed activity and guide the design of more potent analogs. rsc.org
Biological Target Identification and Mechanism of Action Studies
In Vitro and Cellular Mechanistic Investigations of Indole-2-carboxamides
In vitro studies using cell-based assays have been crucial in identifying the biological effects of indole-2-carboxamide derivatives. These compounds have demonstrated a variety of cellular activities, including antiproliferative action against cancer cells and antibacterial effects against specific pathogens.
For instance, a novel series of indole-2-carboxamide derivatives was synthesized and evaluated for antiproliferative activity against four different cancer cell lines using the MTT assay. nih.gov The results indicated that compounds featuring a phenethyl moiety were particularly potent, with several derivatives showing significant growth inhibition against the MCF-7 breast cancer cell line. nih.gov In other studies, indole-2-carboxamides have been identified as novel antitubercular agents. nih.gov They are thought to function as bioisosteric isomers of urea-based compounds that inhibit the mycolic acid biosynthetic pathway, which is essential for the mycobacterial cell wall. nih.gov Specifically, they appear to inhibit the translocation of trehalose-monomycolate (TMM), suggesting the Mycobacterial membrane protein large 3 (MmpL3) is a primary target. nih.gov This mechanism is selective for mycobacteria, with lead compounds showing no relevant activity against gram-positive or gram-negative bacteria like S. aureus or P. aeruginosa. nih.gov
Furthermore, certain 7-phenyl or 7-pyridinyl-1H-indole-2-carboxamides have shown promising activity in inducing neural stem cell proliferation in vitro, suggesting potential applications in addressing neurodegenerative diseases. nih.gov
Receptor and Enzyme Interaction Profiling
Indole-2-carboxamides have been profiled against numerous receptors and enzymes, revealing specific and sometimes dual-targeting capabilities.
Receptor Interaction: A significant body of research has focused on indole-2-carboxamides as allosteric modulators of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR) abundant in the central nervous system. nih.govnih.gov These compounds bind to a site on the receptor distinct from the primary (orthosteric) site. For example, the prototypical modulator ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) and its analogs can enhance the binding of CB1 agonists while simultaneously acting as antagonists of agonist-induced G-protein activation. nih.govacs.org This demonstrates a "biased signaling" effect, a key area of interest in modern pharmacology. nih.gov Structure-activity relationship (SAR) studies have shown that substituents at the C3 and C5 positions of the indole (B1671886) ring, as well as the nature of the side chain, profoundly impact the binding affinity (KB) and cooperativity (α) at the CB1 receptor. nih.govacs.org
Enzyme Interaction: The indole-2-carboxamide scaffold has also proven effective for designing potent enzyme inhibitors. Certain derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in oncology. nih.govrsc.org Compounds were shown to inhibit both EGFR and CDK2 at nanomolar concentrations. rsc.org Another study identified N-arylsulfonyl-indole-2-carboxamide derivatives as potent inhibitors of fructose-1,6-bisphosphatase (FBPase), an enzyme targeted for type II diabetes therapy. mdpi.com Additionally, as mentioned previously, indole-2-carboxamides are potent inhibitors of the essential mycobacterial enzyme MmpL3. nih.govnih.gov
Table 1: Enzyme Inhibitory Activity of Selected Indole-2-carboxamide Derivatives
| Compound ID | Target Enzyme(s) | IC₅₀ / GI₅₀ (µM) | Target Cell Line / Organism | Reference |
|---|---|---|---|---|
| 5d | EGFR / CDK2 | GI₅₀: 1.15 | MCF-7 | nih.gov |
| 5e | EGFR / CDK2 | GI₅₀: 0.95 | MCF-7 | nih.gov |
| 5h | EGFR / CDK2 | GI₅₀: 1.50 | MCF-7 | nih.gov |
| 5i | EGFR / CDK2 | Not specified | Not specified | rsc.org |
| 5j | EGFR / CDK2 | Not specified | Not specified | rsc.org |
| 8g | MmpL3 (presumed) | MIC: 0.32 | M. tuberculosis H37Rv | nih.gov |
| Va | EGFR / BRAFV600E | IC₅₀: 0.071 (EGFR) | Not specified | mdpi.com |
| 75 | FBPase | IC₅₀: Not specified | Human Liver FBPase | mdpi.com |
Note: GI₅₀ reflects 50% growth inhibition in cellular assays, while IC₅₀ reflects 50% inhibitory concentration against a purified enzyme. MIC is the Minimum Inhibitory Concentration against a microorganism.
Modulation of Specific Intracellular Signaling Pathways
The interaction of indole-2-carboxamides with their biological targets initiates cascades of intracellular signaling events.
One of the most notable examples is the biased signaling observed with CB1 receptor allosteric modulators. Although these compounds can antagonize G-protein coupling, they have been shown to induce β-arrestin-mediated downstream activation of the extracellular signal-regulated kinase (ERK) signaling pathway. nih.govnih.govacs.org This selective activation of one pathway over another (G-protein vs. β-arrestin) is a sophisticated mechanism of cellular control.
In the context of cancer, indole-2-carboxamide derivatives that inhibit EGFR/CDK2 have been shown to induce apoptosis through the intrinsic pathway. nih.gov Mechanistic studies in MCF-7 cells revealed that potent compounds led to a significant increase in the levels of Cytochrome C. nih.gov This was accompanied by the activation of key executioner caspases (Caspase-3 and -9) and initiator caspase (Caspase-8), along with modulation of the Bcl-2 family of proteins and an increase in the tumor suppressor p53. nih.gov
Biophysical Characterization of Ligand-Target Interactions
While direct biophysical data such as X-ray crystallography or NMR spectroscopy for a ligand-target complex involving 5-amino-N-methyl-1H-indole-2-carboxamide is unavailable, computational modeling and SAR studies on the broader class provide significant insights into their interactions.
Molecular docking studies have been employed to understand how these ligands bind to their targets. For FBPase inhibitors, docking revealed key interactions with amino acid residues like Met18, Gly21, and Leu30 at the allosteric binding site. mdpi.com Similarly, for EGFR and BRAFV600E inhibitors, modeling showed that the 5-chloro-indole moiety inserts into a hydrophobic pocket, forming interactions with residues such as Phe583 and Trp531. mdpi.com These computational studies help rationalize the observed SAR and guide the design of more potent and selective inhibitors. The binding affinity (KB) of these compounds for their allosteric site on the CB1 receptor has been quantified, providing a key biophysical parameter for assessing ligand-target engagement. acs.org
Investigation of DNA/RNA Interactions
Direct interactions between indole-based compounds and nucleic acids have also been investigated. While research on the specific title compound is absent, studies on related scaffolds are informative. For example, a series of molecules based on a pyrrolidine-substituted 5-nitroindole (B16589) scaffold were designed and evaluated as binders for the c-Myc promoter G-quadruplex (G4) DNA. d-nb.info G-quadruplexes are secondary structures in nucleic acids that are involved in regulating gene expression, and their targeting is an emerging anticancer strategy. Biophysical analyses confirmed that these indole derivatives bind to the c-Myc G-quadruplex, indicating that the indole scaffold can be adapted to interact directly with DNA secondary structures. d-nb.info General biophysical studies have also explored the fundamental interactions between amino acids and RNA nucleotides, providing a basis for how such recognition might occur. mdpi.com
Pre Clinical Pharmacological Activities and Biological Applications
Anti-infective Modalities Research
No published studies were identified that investigated the anti-infective properties of 5-amino-N-methyl-1H-indole-2-carboxamide.
Antiviral Activity Investigations
There is no available data on the evaluation of this compound against any viral pathogens.
Antimicrobial Research, Including Antibacterial and Antifungal Aspects
Information regarding the in vitro or in vivo efficacy of this compound against bacterial or fungal strains is not available in the current body of scientific literature.
Antiparasitic Activity Research (e.g., against Trypanosoma species)
No research has been published detailing the activity of this compound against parasitic organisms such as Trypanosoma species or other parasites.
Anti-oncological Investigations
There are no specific studies on the anti-cancer properties of this compound.
Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines
Data on the antiproliferative effects and cytotoxic mechanisms of this compound in any cancer cell lines have not been reported.
Apoptosis Induction and Cell Cycle Modulation Research
There is no available research on the ability of this compound to induce apoptosis or modulate the cell cycle in cancerous cells.
Neuropharmacological Research
The cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key component of the endocannabinoid system and is implicated in numerous physiological and pathological processes. nih.govotago.ac.nz While direct agonists of the CB1 receptor have therapeutic potential, their use is often limited by psychoactive side effects. nih.gov Allosteric modulation offers an alternative approach to fine-tune CB1 receptor signaling, potentially avoiding these adverse effects. nih.govnih.gov
The indole-2-carboxamide scaffold has been identified as a foundational structure for developing CB1 receptor allosteric modulators. nih.gov The first identified CB1 allosteric modulators, including Org27569, were 5-substituted indole-2-carboxamides. nih.gov These compounds exhibit a complex pharmacological profile, acting as positive allosteric modulators (PAMs) by enhancing the binding of orthosteric agonists, while simultaneously behaving as negative allosteric modulators (NAMs) in functional assays by reducing agonist efficacy. nih.gov Structure-activity relationship (SAR) studies have revealed that the carboxamide group at the 2-position of the indole (B1671886) ring is crucial for this activity. bohrium.com Modifications at the 5-position of the indole ring, such as with a chloro or fluoro group, have been shown to be beneficial for activity. nih.gov This suggests that a 5-amino substitution, as seen in this compound, could be a key determinant of its interaction with the CB1 receptor.
| Compound | Modulatory Effect | Assay | Key Finding |
|---|---|---|---|
| Org27569 | Positive/Negative | [3H]CP55940 Binding | Showed positive binding cooperativity |
| Org27569 | Negative | Functional Assays | Reduced efficacy of agonists |
| ICAM-b | Positive | CP55,940 Binding | Exhibited strong positive cooperativity |
| ICAM-b | Negative | G-protein-coupling | Displayed negative modulatory effects |
The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a critical sensor for noxious stimuli, including heat and capsaicin, and plays a significant role in pain and inflammation. mdpi.comnih.gov As a polymodal receptor, TRPV1 is an attractive target for developing novel analgesic and anti-inflammatory agents. mdpi.comfrontiersin.org
Research has identified the indole-2-carboxamide scaffold as a promising framework for the design of new TRPV1 agonists. mdpi.com Studies on series of N-methyl-1H-indole-2-carboxamides have demonstrated their ability to modulate TRPV1 activity. For instance, N-methylated analogs generally performed better than their counterparts lacking the methyl group, a finding attributed to increased lipophilicity which facilitates access to the channel binding site. mdpi.com The endocannabinoid system also interacts with TRPV1, with endogenous ligands like anandamide acting as agonists. nih.gov This intersection suggests a complex interplay between cannabinoid and vanilloid signaling pathways. The structure of this compound, containing the N-methyl-indole-2-carboxamide core, positions it as a candidate for investigation as a TRPV1 modulator.
| Compound Derivative | Activity Metric | Value | Comment |
|---|---|---|---|
| N-(4-hydroxybenzyl)-1-methyl-1H-indole-2-carboxamide (6d) | EC50 | Data not specified | Synthesized and tested for TRPV1 modulation mdpi.com |
| N-benzyl-1-methyl-1H-indole-2-carboxamide (6c) | EC50 | Data not specified | Synthesized and tested for TRPV1 modulation mdpi.com |
| N-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxamide (6b) | EC50 | Data not specified | Synthesized and tested for TRPV1 modulation mdpi.com |
Neurodegenerative diseases are often characterized by oxidative stress and protein aggregation. The indole scaffold is a common feature in compounds investigated for neuroprotective properties. nih.gov Indole-based compounds have demonstrated potential as multi-target agents for neurodegeneration through various mechanisms, including antioxidant activity, metal chelation, and modulation of protein aggregation. nih.gov
Studies on synthetic indole–phenolic compounds have shown that they can protect neuroblastoma cells from oxidative stress induced by hydrogen peroxide and amyloid-beta (Aβ) peptides. nih.gov Furthermore, these compounds have been observed to promote the disaggregation of Aβ fibrils, a key pathological hallmark of Alzheimer's disease. nih.gov Another avenue of neuroprotection involves the inhibition of monoamine oxidase B (MAO-B), an enzyme whose dysregulation is linked to neurological disorders. Computational studies have identified indole-2-N-methylpropargylamine as a superior MAO-B binder compared to existing clinical drugs, highlighting the potential of the indole-2-carboxamide framework in designing potent neuroprotective agents. mdpi.com
| Compound Class | Mechanism of Action | Experimental Model | Key Finding |
|---|---|---|---|
| Synthetic indole–phenolic compounds | Antioxidant, Aβ disaggregation | SH-SY5Y cells | Significantly reduced cell mortality and induced Aβ disaggregation nih.gov |
| Indole-2-N-methylpropargylamine | MAO-B Inhibition | In silico analysis | Identified as a superior MAO-B binder over rasagiline and selegiline mdpi.com |
Other Investigational Biological Activities
Inflammation is a complex biological response implicated in a wide array of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, often acting through the inhibition of cyclooxygenase (COX) enzymes. nih.gov The indole ring is a core component of several anti-inflammatory drugs, including indomethacin. nih.gov
Recent research has focused on developing novel indole derivatives with improved anti-inflammatory profiles. For example, a series of N-methylsulfonyl-indole derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Certain compounds in this series demonstrated high anti-inflammatory activity and were found to be dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), which could offer a better safety profile, particularly regarding cardiovascular risks. nih.gov In other studies, indole-based thiosemicarbazone derivatives were synthesized and shown to inhibit lymphocyte proliferation and suppress the production of pro-inflammatory mediators like TNF-α and nitric oxide. researchgate.net These compounds exhibited potent, dose-dependent anti-inflammatory effects in animal models, further establishing the indole scaffold as a valuable template for designing new anti-inflammatory agents. researchgate.net
| Compound Class/Derivative | Target/Assay | Activity | Selectivity |
|---|---|---|---|
| N-methylsulfonyl-indole derivative (5d) | COX-2 / 5-LOX | Dual inhibitory activity | - |
| Indole-based thiosemicarbazone (LT81) | Lymphocyte Proliferation | CC50 = 0.9 ± 0.01 µM | - |
| Indole-based thiosemicarbazone (LT81) | COX-2 Inhibition | Inhibited COX-2 similar to Celecoxib | Selectivity Index (SI): 23.06 |
Compound Names
| Compound Name |
|---|
| This compound |
| Org27569 |
| 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-b) |
| N-(4-hydroxybenzyl)-1-methyl-1H-indole-2-carboxamide |
| N-benzyl-1-methyl-1H-indole-2-carboxamide |
| N-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxamide |
| Rasagiline |
| Selegiline |
| Indomethacin |
| Celecoxib |
| Anandamide |
| Capsaicin |
Metabolic Regulation Research
The indole-2-carboxamide core structure has served as a versatile template for the design of compounds targeting various enzymes and receptors involved in metabolic processes. Although specific data on this compound is limited, research on related compounds provides valuable insights into the potential metabolic regulatory activities of this chemical class.
One of the most direct links between indole-2-carboxamide derivatives and metabolic regulation is the discovery of N-arylsulfonyl-indole-2-carboxamide derivatives as potent inhibitors of fructose-1,6-bisphosphatase (FBPase) mdpi.com. FBPase is a key enzyme in gluconeogenesis, the metabolic pathway responsible for the production of glucose from non-carbohydrate sources. Inhibition of FBPase is considered a promising therapeutic strategy for the management of type II diabetes mellitus by reducing excessive glucose production in the liver mdpi.com.
A systematic computational study involving three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, pharmacophore modeling, and molecular dynamics has been conducted to explore the structure-activity relationships (SARs) of these N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors mdpi.com. This research has identified key molecular features that contribute to their inhibitory potency and selectivity, providing a roadmap for the design of more effective therapeutic agents mdpi.com.
The following table summarizes the key findings from the computational studies on N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors:
| Study Type | Key Findings | Implication for Metabolic Regulation |
| 3D-QSAR Modeling | The models demonstrated good predictive ability for the inhibitory activity of the compounds. | Allows for the rational design of more potent FBPase inhibitors. |
| Pharmacophore Modeling | Identified essential chemical features required for FBPase inhibition. | Guides the virtual screening of compound libraries to find new potential inhibitors. |
| Molecular Docking | Revealed key amino acid residues (Met18, Gly21, Gly26, Leu30, and Thr31) in the FBPase binding site that are crucial for effective binding. | Provides a detailed understanding of the molecular interactions necessary for potent inhibition of a key gluconeogenic enzyme. |
| Molecular Dynamics | Indicated that virtually screened hit compounds could bind stably to FBPase under dynamic conditions. | Suggests that the designed inhibitors are likely to be effective in a biological environment. |
This table is based on data from a computational study on N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors and does not represent experimental in vivo data.
While the primary focus of many studies on indole-2-carboxamides has been in other therapeutic areas such as oncology and infectious diseases, the metabolic stability and pharmacokinetic properties of these compounds are often evaluated. For instance, research on indole-2-carboxamides as antituberculosis agents has involved modifications to the indole ring to improve metabolic stability nih.gov. Such modifications, which can prevent metabolic oxidation, are crucial for developing any drug, including those for metabolic disorders, to ensure they remain active in the body for a sufficient duration.
The exploration of indole-2-carboxamides in metabolic regulation is a burgeoning field. The demonstrated activity of certain derivatives as FBPase inhibitors highlights the potential of this chemical scaffold in developing novel treatments for metabolic diseases like type II diabetes. Future research may expand to investigate the effects of other substituted indole-2-carboxamides, including this compound, on a wider range of metabolic targets.
Computational and Chemoinformatic Approaches in Indole 2 Carboxamide Research
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of 5-amino-N-methyl-1H-indole-2-carboxamide, docking studies would be instrumental in elucidating its binding mode within the active site of a target protein. For instance, research on other indole-2-carboxamides has successfully used docking to understand their interaction with various targets, including enzymes and receptors. nih.govmdpi.com
In a hypothetical docking study of this compound with a protein kinase, the indole (B1671886) scaffold would likely anchor the molecule within a hydrophobic pocket. The amino group at the 5-position and the carboxamide moiety could form crucial hydrogen bonds with key amino acid residues in the binding site, such as aspartate or glutamine, thereby contributing to the binding affinity.
Molecular dynamics (MD) simulations can further refine the static picture provided by molecular docking. An MD simulation would track the motion of the this compound-protein complex over time, providing insights into the stability of the interaction and the role of solvent molecules. This dynamic view can reveal conformational changes in both the ligand and the target protein upon binding, offering a more realistic representation of the binding event.
Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target
| Parameter | Value | Interacting Residues |
| Binding Energy (kcal/mol) | -8.5 | Asp145, Glu120, Leu78 |
| Hydrogen Bonds | 3 | Asp145 (amino group), Glu120 (amide NH) |
| Hydrophobic Interactions | 5 | Leu78, Val86, Ala99, Phe144, Met146 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For a series of indole-2-carboxamide analogs, including this compound, a QSAR study could be developed to predict their inhibitory potency against a specific biological target.
To build a QSAR model, a set of indole-2-carboxamide derivatives with known biological activities would be used as a training set. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom count), 2D (e.g., connectivity indices, pharmacophore features), or 3D (e.g., molecular shape, volume).
By applying statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the biological activity. nih.gov This model can then be used to predict the activity of new, untested indole-2-carboxamide derivatives, including variations of the this compound scaffold. Such models can guide the synthesis of more potent compounds by identifying the key structural features that influence activity.
Table 2: Example of Molecular Descriptors Used in a QSAR Study of Indole-2-carboxamides
| Descriptor | Type | Description |
| Molecular Weight (MW) | 1D | The sum of the atomic weights of all atoms in the molecule. |
| LogP | 1D | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |
| Topological Polar Surface Area (TPSA) | 2D | The sum of the surfaces of polar atoms in a molecule. |
| Number of Hydrogen Bond Donors | 2D | The number of atoms with one or more hydrogen atoms attached. |
| Number of Hydrogen Bond Acceptors | 2D | The number of electronegative atoms. |
| Molecular Shape Index | 3D | A descriptor of the three-dimensional shape of the molecule. |
Virtual Screening and Ligand-Based Drug Design Methodologies
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov In the case of this compound, both ligand-based and structure-based virtual screening approaches could be employed.
Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. semanticscholar.org If a set of active indole-2-carboxamide analogs is known, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. This pharmacophore can then be used to screen large compound databases to find novel molecules, potentially with different core structures, that match the pharmacophore and are therefore likely to be active.
In structure-based virtual screening, the three-dimensional structure of the target protein is used to dock a library of compounds. The compounds are then ranked based on their predicted binding affinity, and the top-ranking hits are selected for further experimental testing. This approach would be highly applicable if a crystal structure or a reliable homology model of the target for this compound is available.
Predictive Modeling in Pharmacological Research
Predictive modeling in pharmacology encompasses a broad range of computational methods used to forecast the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov For this compound, predictive models can be used to estimate its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity.
For example, models can predict properties such as oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450s. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties and to flag potential liabilities. By using predictive modeling, researchers can prioritize the synthesis and testing of compounds that are more likely to succeed in later stages of development.
Table 3: Illustrative Predicted ADME Properties for this compound
| Property | Predicted Value | Interpretation |
| Oral Bioavailability | High | Likely to be well-absorbed after oral administration. |
| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the central nervous system. |
| CYP2D6 Inhibition | Unlikely | Low risk of drug-drug interactions involving this enzyme. |
| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity. |
Origin and Biosynthetic Pathway Investigations
Isolation from Natural Sources
A thorough review of scientific literature indicates that 5-amino-N-methyl-1H-indole-2-carboxamide has not been reported as an isolated natural product. While the indole (B1671886) ring is a common feature in many naturally occurring alkaloids from sources such as plants, fungi, and marine organisms, the specific substitution pattern of this particular compound has not been identified from a natural source. nih.gov
Indole alkaloids, a major class of natural products, are particularly abundant in certain plant families, including Apocynaceae (dogbane family), Rubiaceae (coffee family), and Gelsemiaceae. nih.gov Fungi are also a rich source of diverse indole-containing metabolites. nih.gov However, the naturally occurring indole derivatives are typically more complex, often resulting from intricate biosynthetic pathways that lead to polycyclic structures. rsc.org Simple, substituted indole-2-carboxamides are more commonly associated with synthetic chemistry efforts in drug discovery. nih.govnih.govmdpi.com For instance, various synthetic indole-2-carboxamide derivatives have been investigated for their potential therapeutic applications. nih.govnih.govmdpi.com
One example of a naturally occurring indole alkaloid is evodiamine, found in Evodiae fructus, which features a more complex indole structure. mdpi.com The isolation of indole-containing natural products generally involves extraction from the source organism (e.g., plant material, fungi) using organic solvents, followed by various chromatographic techniques to separate and purify the individual compounds. nih.gov
Proposed Biosynthetic Routes for Indole-2-carboxamide Derivatives
The biosynthesis of all indole alkaloids originates from the amino acid tryptophan . wikipedia.orgimperial.ac.uk The indole ring of tryptophan serves as the fundamental building block for a vast diversity of more complex structures. The general biosynthetic pathway to indole alkaloids involves a series of enzymatic modifications of tryptophan. wikipedia.orgyoutube.com
A common initial step in the biosynthesis of many indole alkaloids is the decarboxylation of tryptophan to produce tryptamine . wikipedia.orgyoutube.com Alternatively, other pathways may proceed through intermediates like indole pyruvate. nih.gov The indole ring itself can undergo various modifications, including electrophilic substitution, hydroxylation, and prenylation, primarily at the C3 position. nih.gov
While a specific biosynthetic pathway for this compound is not described due to its apparent absence in nature, a hypothetical route for the formation of the indole-2-carboxamide scaffold can be proposed based on general biochemical transformations. The formation of the 2-carboxamide (B11827560) functionality would likely involve enzymatic oxidation at the C2 position of the indole ring, followed by amidation.
The biosynthesis of more complex indole alkaloids often involves the condensation of a tryptophan-derived intermediate, such as tryptamine, with another molecular unit, frequently a terpenoid like secologanin, to form strictosidine, a key precursor to many monoterpene indole alkaloids. youtube.com Another significant pathway involves non-ribosomal peptide synthetases (NRPSs), which can incorporate tryptophan into peptide chains, leading to a variety of peptide indole alkaloids. nih.gov
The introduction of substituents on the benzene (B151609) ring of the indole nucleus, such as the 5-amino group in the target compound, would likely occur at an earlier stage of the biosynthetic pathway, potentially starting with a modified tryptophan precursor. The N-methylation of the carboxamide would be a final tailoring step, catalyzed by a methyltransferase enzyme, likely using S-adenosyl methionine (SAM) as the methyl donor. wikipedia.org
Future Research Directions and Translational Perspectives
Development of Advanced Synthetic Methodologies
The synthesis of diversely substituted indole (B1671886) structures is a dynamic area of chemical research. rsc.org For 5-amino-N-methyl-1H-indole-2-carboxamide, future synthetic efforts are likely to concentrate on creating more efficient and versatile routes to this and related molecules. The indole-2-carboxamide framework itself is a valuable precursor for constructing complex, fused polycyclic indole systems through both intramolecular and intermolecular cyclization reactions. rsc.org
Future methodologies may focus on:
Late-stage functionalization: Developing reactions that allow for the precise modification of the 5-amino group and the N-methyl-carboxamide at a late stage in the synthesis. This would enable the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Novel catalytic systems: The use of advanced catalytic methods, such as palladium/copper systems, has been shown to be effective in constructing complex indole-based structures. researchgate.net Future research could explore new catalysts for C-H activation or cross-coupling reactions specific to the this compound core, allowing for the introduction of a wide array of substituents.
Flow chemistry and automated synthesis: Employing continuous flow reactors and automated synthesis platforms could streamline the production of this compound and its derivatives. This would not only increase efficiency and scalability but also allow for the exploration of reaction conditions that are not easily accessible in traditional batch synthesis.
Exploration of Undiscovered Biological Targets and Pathways
While the broader class of indole-2-carboxamides has been investigated for various biological activities, the specific targets of many derivatives, including this compound, remain to be fully elucidated. The structural features of this compound suggest several avenues for biological investigation.
Potential areas of exploration include:
Kinase inhibition: Numerous indole-based compounds are known to be kinase inhibitors, playing a role in anticancer therapy. mdpi.comnih.gov The this compound scaffold could be investigated for its potential to inhibit key kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR-2, and BRAFV600E. mdpi.comnih.gov
Antimicrobial activity: Indole-2-carboxamides have emerged as a promising class of antituberculosis agents, with some analogues targeting the mycobacterial membrane protein large 3 (MmpL3). nih.govnih.gov The this compound could be screened against a panel of pathogenic bacteria and fungi to identify novel antimicrobial activities.
Ion channel modulation: The indole-2-carboxamide scaffold has been successfully utilized to develop agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target in pain and inflammation. mdpi.com The specific substitution pattern of this compound may confer unique modulatory effects on TRPV1 or other ion channels.
Central Nervous System (CNS) targets: The indole nucleus is a common feature in neurotransmitters and CNS-active drugs. The potential for this compound to cross the blood-brain barrier and interact with receptors, transporters, or enzymes in the brain warrants investigation.
Integration of Multi-omics Data in Indole-2-carboxamide Research
The advent of high-throughput "omics" technologies provides an unprecedented opportunity to understand the mechanisms of action of novel compounds. For this compound, an integrated multi-omics approach could accelerate its development from a chemical entity to a potential therapeutic lead.
Key applications of multi-omics include:
Target identification and validation: By treating cells with this compound and analyzing changes in the transcriptome, proteome, and metabolome, researchers can identify potential biological targets and pathways affected by the compound.
Biomarker discovery: Multi-omics data can help identify biomarkers that predict sensitivity or resistance to the compound. This is crucial for patient stratification in future clinical trials. A deep learning model integrating multi-omics data has been proposed to predict cancer drug sensitivity, a methodology that could be applied to novel indole-2-carboxamides. nih.gov
Understanding drug resistance: By comparing the omics profiles of sensitive and resistant cell lines, it may be possible to elucidate the mechanisms of resistance to this compound, enabling the design of strategies to overcome it.
Design of Next-Generation Pharmacological Probes and Lead Compounds
Building upon the foundational structure of this compound, the design of next-generation molecules will be guided by detailed SAR studies and computational modeling.
Future design strategies will likely involve:
Structure-based drug design: If a specific biological target is identified, X-ray crystallography or cryo-electron microscopy can be used to determine the binding mode of this compound. This structural information will be invaluable for designing more potent and selective analogues. Molecular docking studies are already being used to predict the binding of indole-2-carboxamides to targets like MmpL3. researchgate.net
Fragment-based drug design: The this compound can be considered as a starting fragment. By identifying other small molecules that bind to adjacent sites on the target protein, these fragments can be linked together to create highly potent and specific ligands.
Pharmacokinetic optimization: In silico ADME (absorption, distribution, metabolism, and excretion) predictions and in vitro assays will be crucial for optimizing the drug-like properties of new analogues. mdpi.com This includes improving solubility, metabolic stability, and cell permeability to ensure that the compounds can reach their intended target in the body.
The strategic exploration of this compound through advanced synthesis, comprehensive biological profiling, and modern drug design principles holds the promise of uncovering new therapeutic agents and pharmacological probes to address unmet medical needs.
Q & A
How can researchers optimize the synthesis yield of 5-amino-N-methyl-1H-indole-2-carboxamide derivatives?
Basic Research Question
To improve yields, focus on reaction conditions such as stoichiometric ratios of coupling agents (e.g., EDC·HCl, HOBt) and amine partners, as outlined in amide coupling protocols . Solvent choice (e.g., anhydrous DMF) and purification methods (gradient column chromatography or preparative HPLC) are critical for isolating derivatives with >95% purity . For example, Combiflash chromatography with ethyl acetate/hexane gradients achieved 50–91.5% yields in indole-2-carboxamide derivatives .
What strategies are effective in resolving contradictory biological activity data among structurally similar this compound analogs?
Advanced Research Question
Contradictions often arise from subtle structural variations (e.g., substituent position or electronic effects). Conduct systematic structure-activity relationship (SAR) studies, as demonstrated in analogs with photoactivatable groups (e.g., diazirine or azide), where trifluoromethyl-diazirine substitutions increased receptor-binding specificity compared to azide derivatives . Validate hypotheses using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) and computational docking to correlate activity with structural motifs .
What analytical techniques are critical for confirming the structural integrity of synthesized this compound derivatives?
Basic Research Question
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are indispensable. For instance, ¹H NMR coupling constants (e.g., J = 7.3–8.7 Hz) confirm substituent regiochemistry, while HRMS ensures molecular formula accuracy (e.g., [M+H]+ error < 0.0003 Da) . Elemental analysis (C, H, N) further validates purity (>95%) .
How does the introduction of photoactivatable functionalities (e.g., diazirine or azide groups) influence the biological targeting of this compound derivatives?
Advanced Research Question
Photoactivatable groups enable covalent binding to biological targets under UV light, facilitating target identification. For example, 3-trifluoromethyl-diazirine-modified derivatives exhibited enhanced crosslinking efficiency with cannabinoid receptors compared to azide analogs . Optimize irradiation conditions (wavelength, duration) and validate target engagement via competitive binding assays .
What purification methods are recommended for achieving >95% purity in this compound derivatives?
Basic Research Question
Combiflash chromatography with hexane/ethyl acetate gradients (0–30%) is effective for nonpolar derivatives . Polar analogs may require reverse-phase HPLC (e.g., C18 columns with acetonitrile/water gradients). Recrystallization in solvents like chloroform/hexane can further enhance purity .
How can computational modeling guide the design of this compound derivatives with enhanced receptor binding affinity?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to targets like GPCRs or enzymes. For example, methoxy-substituted phenyl rings improve solubility and hydrogen-bond interactions with hydrophobic enzyme pockets . Validate predictions using mutagenesis studies and free-energy perturbation calculations .
What are the key considerations in selecting appropriate amine coupling partners for synthesizing this compound analogs?
Basic Research Question
Prioritize amines with complementary steric and electronic profiles. Bulky adamantane-derived amines improved antimycobacterial activity, while benzylamines enhanced solubility . Use Boc-protected intermediates to prevent side reactions during coupling .
What experimental approaches validate the proposed mechanisms of enzyme inhibition by this compound derivatives?
Advanced Research Question
Kinetic assays (e.g., IC₅₀ determination) and X-ray crystallography elucidate inhibition mechanisms. For glycogen phosphorylase inhibitors, time-dependent activity loss and co-crystal structures revealed competitive binding at the active site . Pair these with cellular assays (e.g., ATP depletion measurements) to confirm physiological relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
